molecular formula C10H19N3 B8322944 4-Amino-1-t-butyl4-cyano-piperidine

4-Amino-1-t-butyl4-cyano-piperidine

Cat. No.: B8322944
M. Wt: 181.28 g/mol
InChI Key: PPPBLNLAVIEHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-t-butyl-4-cyano-piperidine is a piperidine derivative characterized by a tert-butyl group at the nitrogen (1-position) and both amino (-NH₂) and cyano (-CN) substituents at the 4-position. This structural configuration imparts unique physicochemical properties, such as enhanced steric hindrance from the tert-butyl group and electronic effects from the cyano moiety, making it a compound of interest in medicinal chemistry and synthetic applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-amino-1-tert-butylpiperidine-4-carbonitrile

InChI

InChI=1S/C10H19N3/c1-9(2,3)13-6-4-10(12,8-11)5-7-13/h4-7,12H2,1-3H3

InChI Key

PPPBLNLAVIEHPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 4-Amino-1-t-butyl-4-cyano-piperidine with structurally related piperidine derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
4-Amino-1-t-butyl-4-cyano-piperidine 1-t-butyl, 4-amino, 4-cyano ~237.3 (calc.) Potential intermediate for drug synthesis Inferred
4-Anilino-1-Boc-piperidine 1-Boc, 4-anilino 276.4 Precursor for opioid analogs; crystalline solid
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate 1-Boc, 4-cyano, 4-pyridinyl ~317.4 Intermediate in heterocyclic synthesis
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate 1-Boc, 4-aminomethyl ~228.3 Building block for bioactive molecules
4-Amino-1-(4-methoxyphenethyl)piperidine 1-(4-methoxyphenethyl), 4-amino ~262.3 High solubility; potential CNS activity
4-(Cbz-amino)-1-benzylpiperidine 1-benzyl, 4-Cbz-amino 324.4 Protected amine for peptide synthesis

Key Observations :

  • The cyano group at the 4-position introduces electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions or hydrogen bonding interactions .
  • Solubility and Stability: Unlike 4-Amino-1-(4-methoxyphenethyl)piperidine, which has a polar methoxyphenethyl group, the tert-butyl and cyano groups in the target compound may reduce aqueous solubility but improve lipid membrane permeability .
  • Synthetic Utility: Similar to 4-Anilino-1-Boc-piperidine, the target compound could serve as a precursor for further functionalization, such as coupling with carboxylic acids or aryl halides .
Receptor Binding and Pharmacological Potential

For example:

  • (2-Piperidinylaminoethyl)4-iodobenzamide (IPAB): Demonstrates high sigma-1 receptor affinity (Ki = 6.0 nM) and has been used in melanoma imaging . The piperidine scaffold is critical for receptor engagement, suggesting that the target compound’s amino and cyano groups could modulate affinity for similar targets.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (base), and dichloromethane (solvent).

  • Procedure :

    • 4-Piperidinecarboxamide (50 g) is dissolved in distilled water (100 mL) and triethylamine (50 g).

    • Boc anhydride (80 g) is added dropwise at 25°C, followed by stirring for 10 hours.

    • The pH is adjusted to 7 with 20% hydrochloric acid, and the product is extracted with dichloromethane.

    • Crystallization in acetone yields 1-Boc-4-piperidinecarboxamide (75 g, 95% purity).

Key Insight : Triethylamine neutralizes HCl generated during Boc activation, driving the reaction to completion.

Cyanation of the Carboxamide Intermediate

The conversion of the carboxamide group to a nitrile is achieved through two distinct methods, each with specific advantages.

Thionyl Chloride and Formamide Catalyst

  • Reagents : Thionyl chloride, dibutylformamide, and n-propyl acetate.

  • Procedure :

    • 1-Boc-4-piperidinecarboxamide (50 g) is suspended in n-propyl acetate (450 mL) with dibutylformamide (111.56 g).

    • Thionyl chloride (175.46 g) is added at 20°C over 1 hour, followed by stirring for 18 hours.

    • Filtration and washing with n-propyl acetate yield 1-Boc-4-cyanopiperidine (83.07 g, 98.1% purity).

Mechanism : Thionyl chloride dehydrates the carboxamide to a nitrile, with formamide derivatives acting as catalysts. This method avoids harsh basic conditions, preserving the Boc group.

Comparative Analysis of Cyanation Methods

Parameter Hofmann Degradation Thionyl Chloride
Yield90.2%79.1–98.1%
Purity>98%>98%
Reaction Time5 hours18–24 hours
TemperatureReflux (100°C)20°C
ByproductsAmine intermediatesMinimal
Boc Group StabilityRisk of deprotectionStable

Challenges and Mitigation Strategies

Boc Deprotection During Cyanation

  • Issue : Hofmann degradation’s alkaline conditions may hydrolyze the Boc group.

  • Solution : Use thionyl chloride at neutral pH to retain Boc integrity.

Byproduct Formation in Hofmann Degradation

  • Issue : Over-bromination can generate secondary amines.

  • Mitigation : Strict temperature control (<25°C) and stoichiometric bromine addition.

Scale-Up Considerations

Industrial production favors the thionyl chloride route due to:

  • Lower Energy Input : Ambient temperature reactions reduce operational costs.

  • Simplified Workup : Filtration and crystallization replace multiple extractions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-t-butyl-4-cyano-piperidine?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl groups are introduced via Boc protection (tert-butoxycarbonyl) to stabilize the piperidine nitrogen during reactions. The cyano group can be introduced via nucleophilic substitution or cyanation reactions using reagents like trimethylsilyl cyanide. Purification via column chromatography and verification with GC-MS (e.g., Agilent systems with EI ionization, split mode 1:50, injector at 280°C) or HPLC-TOF ensures purity and structural confirmation .

Q. How to characterize the purity and structure of 4-Amino-1-t-butyl-4-cyano-piperidine?

  • Methodological Answer : Use complementary analytical techniques:

  • GC-MS : Retention time locking (e.g., tetracosane as a reference) and fragmentation patterns to confirm molecular ions .
  • HPLC-TOF : High-resolution mass spectrometry to verify exact mass (Δppm < 2) .
  • FTIR-ATR : Identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, amine N-H stretches) with 4 cm⁻¹ resolution .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the cyano group or tert-butyl cleavage. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation products .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • NMR : Compare experimental ¹³C/¹H shifts with computational predictions (DFT calculations).
  • GC-IR : Analyze gas-phase IR spectra to resolve ambiguities in functional group assignments .
  • Control Experiments : Synthesize derivatives (e.g., acetylation of the amine) to isolate spectral contributions .

Q. What experimental designs optimize the yield of 4-Amino-1-t-butyl-4-cyano-piperidine?

  • Methodological Answer : Implement factorial design (e.g., 2³ design) to test variables:

  • Factors : Temperature (25–80°C), solvent polarity (THF vs. DMF), catalyst loading (0.1–1.0 eq).
  • Response Surface Methodology (RSM) : Statistically identify optimal conditions using ANOVA .

Q. How to investigate the reactivity of the cyano and amino groups in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions (e.g., cyano hydrolysis under acidic/basic conditions) via in-situ FTIR or HPLC.
  • Competitive Experiments : Compare reactivity with analogs (e.g., 4-Amino-1-benzylpiperidine) to assess steric/electronic effects of the tert-butyl group .

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodological Answer :

  • Adduct Identification : Use high-resolution TOF-MS to detect sodium/potassium adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).
  • Isotopic Pattern Analysis : Compare experimental and simulated isotopic distributions to confirm molecular formula .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-UV : Develop a gradient method with a C18 column and UV detection (λ = 210–254 nm). Validate with spike-recovery experiments (LOQ < 0.1% w/w) .
  • GC-MS Quantitation : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Key Considerations

  • Safety & Regulation : While not explicitly covered for the target compound, analogs like 4-Anilino-1-Cbz-piperidine are regulated as opioid precursors. Follow institutional guidelines for handling and disposal .
  • Data Validation : Always replicate experiments and use certified reference materials (e.g., Cayman Chemical standards) for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.